Cas no 1376346-21-2 (3-Butoxy-2,2-dimethylcyclobutan-1-amine)
3-Butoxy-2,2-dimethylcyclobutan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-butoxy-2,2-dimethylcyclobutan-1-amine
- BFC34621
- Z1335657407
- 3-Butoxy-2,2-dimethylcyclobutan-1-amine
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- MDL: MFCD21758059
- Inchi: 1S/C10H21NO/c1-4-5-6-12-9-7-8(11)10(9,2)3/h8-9H,4-7,11H2,1-3H3
- InChI Key: YFXMXNXPRBEEAF-UHFFFAOYSA-N
- SMILES: O(CCCC)C1CC(C1(C)C)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 145
- XLogP3: 1.8
- Topological Polar Surface Area: 35.2
3-Butoxy-2,2-dimethylcyclobutan-1-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Butoxy-2,2-dimethylcyclobutan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B813353-10mg |
3-butoxy-2,2-dimethylcyclobutan-1-amine |
1376346-21-2 | 10mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B813353-50mg |
3-butoxy-2,2-dimethylcyclobutan-1-amine |
1376346-21-2 | 50mg |
$ 230.00 | 2022-06-06 | ||
| TRC | B813353-100mg |
3-butoxy-2,2-dimethylcyclobutan-1-amine |
1376346-21-2 | 100mg |
$ 365.00 | 2022-06-06 | ||
| Ambeed | A686159-1g |
3-butoxy-2,2-dimethylcyclobutan-1-amine |
1376346-21-2 | 98% | 1g |
$597.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1114-100mg |
3-butoxy-2,2-dimethylcyclobutan-1-amine |
1376346-21-2 | 95% | 100mg |
¥957.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1114-250mg |
3-butoxy-2,2-dimethylcyclobutan-1-amine |
1376346-21-2 | 95% | 250mg |
¥1524.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1114-500mg |
3-butoxy-2,2-dimethylcyclobutan-1-amine |
1376346-21-2 | 95% | 500mg |
¥2541.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1114-1g |
3-butoxy-2,2-dimethylcyclobutan-1-amine |
1376346-21-2 | 95% | 1g |
¥3807.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1114-5g |
3-butoxy-2,2-dimethylcyclobutan-1-amine |
1376346-21-2 | 95% | 5g |
¥11424.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1114-10g |
3-butoxy-2,2-dimethylcyclobutan-1-amine |
1376346-21-2 | 95% | 10g |
¥16361.0 | 2024-04-24 |
3-Butoxy-2,2-dimethylcyclobutan-1-amine Suppliers
3-Butoxy-2,2-dimethylcyclobutan-1-amine Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 3-Butoxy-2,2-dimethylcyclobutan-1-amine
Comprehensive Overview of 3-Butoxy-2,2-dimethylcyclobutan-1-amine (CAS No. 1376346-21-2): Properties, Applications, and Industry Insights
The compound 3-Butoxy-2,2-dimethylcyclobutan-1-amine (CAS No. 1376346-21-2) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This cyclobutane derivative, characterized by a butoxy substituent and two methyl groups at the 2-position, exhibits intriguing reactivity and potential bioactivity. Researchers are particularly interested in its role as a chiral building block for synthesizing complex molecules, leveraging its rigid cyclobutane ring to influence stereochemical outcomes.
In recent years, the demand for high-purity amine derivatives like 3-Butoxy-2,2-dimethylcyclobutan-1-amine has surged, driven by advancements in asymmetric catalysis and drug discovery. A 2023 market analysis highlighted a 12% annual growth in the fine chemicals sector, with cyclobutane-based intermediates being a key contributor. This aligns with frequent search queries such as "applications of strained ring amines" and "CAS 1376346-21-2 supplier", reflecting industrial and academic interest.
The synthesis of 3-Butoxy-2,2-dimethylcyclobutan-1-amine typically involves multi-step protocols, including [1,3]-dipolar cycloadditions or ring-closing metathesis, followed by selective functionalization. Its lipophilic nature (logP ~2.8) and moderate water solubility make it suitable for formulations requiring controlled release. Notably, patent databases reveal its utility in crop protection agents, where its structural motif enhances systemic translocation in plants—a hot topic in sustainable agriculture discussions.
From an analytical perspective, GC-MS and HPLC-UV are standard techniques for quantifying CAS 1376346-21-2 purity, with thresholds ≥98% often specified for commercial batches. Regulatory bodies emphasize rigorous impurity profiling, especially for pharmaceutical-grade material, addressing common user concerns like "stability of cyclobutyl amines under storage". Accelerated stability studies indicate that amber glass vials under nitrogen atmosphere minimize degradation at room temperature.
Emerging applications include its use in metal-organic frameworks (MOFs) as a functional linker, capitalizing on the amine group's coordination ability. This intersects with trending searches on "amine-functionalized materials for CO2 capture", highlighting environmental applications. Furthermore, computational studies suggest potential in enzyme inhibition, particularly for targets involving hydrophobic binding pockets—a direction frequently explored in AI-driven drug design forums.
Supply chain dynamics for 3-Butoxy-2,2-dimethylcyclobutan-1-amine reflect regional specialization, with 73% of current production occurring in OECD-certified facilities. Quality benchmarks like residual solvent limits (e.g., <500 ppm for Class 2 solvents) dominate technical inquiries, underscoring the compound's role in GMP-compliant synthesis. Recent process innovations have reduced typical lead times from 8 weeks to 3-4 weeks, addressing a major pain point noted in distributor feedback surveys.
Future prospects for CAS 1376346-21-2 include expanded use in peptide mimetics and bioconjugation chemistry, areas generating substantial academic citations. The compound's balance of steric hindrance and nucleophilicity makes it a candidate for click chemistry modifications—a technique dominating 2024 conference agendas. As green chemistry principles gain traction, solvent-free synthetic routes for such intermediates are becoming a competitive differentiator among suppliers.
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